Propiconazole

In vitro mycelial growth inhibition EC50 Comparative fungicide efficacy

Propiconazole (CAS 60207-90-1) is a systemic triazole fungicide that inhibits sterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes. As a chiral molecule, it exists as a mixture of four stereoisomers—two cis-enantiomers and two trans-enantiomers—each with distinct fungicidal activity.

Molecular Formula C15H17Cl2N3O2
Molecular Weight 342.2 g/mol
CAS No. 60207-90-1
Cat. No. B1679638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiconazole
CAS60207-90-1
Synonyms1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
propiconazole
Molecular FormulaC15H17Cl2N3O2
Molecular Weight342.2 g/mol
Structural Identifiers
SMILESCCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H17Cl2N3O2/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17/h4-6,9-10,12H,2-3,7-8H2,1H3
InChIKeySTJLVHWMYQXCPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility47 g/L in n-hexane;  completely miscible with ethanol, acetone, toluene, and octanol.
Soluble in most organic solvents
In water, 100 mg/L at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Propiconazole (CAS 60207-90-1): A Chiral Triazole DMI Fungicide with Isomer-Dependent Activity and Diverse Comparative Efficacy Profiles


Propiconazole (CAS 60207-90-1) is a systemic triazole fungicide that inhibits sterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes [1]. As a chiral molecule, it exists as a mixture of four stereoisomers—two cis-enantiomers and two trans-enantiomers—each with distinct fungicidal activity [2]. This isomer composition is a critical quality parameter, as the ratio of cis- to trans-isomers directly influences both bioefficacy and phytotoxicity [3]. Propiconazole exhibits a unique combination of broad-spectrum activity against Ascomycetes, Basidiomycetes, and Deuteromycetes, alongside a distinctive CYP51 binding profile that differentiates it from close triazole analogs [1].

Why Propiconazole Cannot Be Arbitrarily Substituted: Evidence of Divergent CYP51 Affinity, Resistance Induction, and Cross-Resistance Patterns


Triazole fungicides, despite sharing a common DMI mode of action, cannot be interchanged without consequences. Propiconazole demonstrates a unique binding affinity for both fungal and human CYP51 enzymes that differs markedly from its closest analogs. For instance, its IC50 for human CYP51 is approximately 110 μM, which is 85-fold higher than that of tebuconazole (1.3 μM), indicating a significantly different selectivity profile [1]. Furthermore, field application of propiconazole at recommended dosages has been shown to actively promote the development of triazole cross-resistance in fungal populations, such as Cryptococcus neoformans, through specific upregulation of the ERG11 gene and efflux pump genes (AFR1, AFR2, AFR3) [2]. This is not a universal class effect but a compound-specific finding, directly impacting procurement and resistance management strategies. Substitution with a seemingly similar triazole like tebuconazole could lead to unexpected efficacy failures or accelerate resistance development in ways not observed with propiconazole.

Quantitative Evidence Guide: Propiconazole vs. Tebuconazole, Epoxiconazole, and Prochloraz in Key Performance Dimensions


Superior In Vitro Efficacy: Propiconazole Exhibits Lower EC50 than Prochloraz and Tebuconazole Against Pyricularia and Galactomyces

Propiconazole demonstrates superior in vitro potency compared to key comparators. Against Pyricularia variabilis, propiconazole was the most effective fungicide tested with an EC50 value of 0.030 μg/mL, which is 2.5-fold more potent than prochloraz (EC50 = 0.076 μg/mL) [1]. In a broad analysis of 139 isolates of Galactomyces citri-aurantii, propiconazole showed a mean EC50 of 0.34 μg/mL, which is 3.4-fold more potent than tebuconazole (mean EC50 = 1.16 μg/mL) [2].

In vitro mycelial growth inhibition EC50 Comparative fungicide efficacy

Differentiated Target Binding: Propiconazole's Lower Kd for CYP51 Suggests Tighter Enzyme Binding than Tebuconazole

Propiconazole exhibits a significantly tighter binding affinity for its target enzyme, CYP51, compared to the widely used triazole tebuconazole. The dissociation constant (Kd) for propiconazole is ≤5.7 ± 2.1 nM, while tebuconazole has a Kd of ≤14.6 ± 5.7 nM, indicating that propiconazole binds approximately 2.6-fold more tightly [1]. This stronger binding is corroborated by residual enzyme activity data; in the presence of 4 μM of each fungicide, propiconazole and epoxiconazole both reduced CYP51 activity to 0%, whereas tebuconazole only reduced activity to 27% [1].

CYP51 inhibition Binding affinity Mode of action

Enhanced Postharvest Efficacy: Propiconazole Shows an EC50 of 0.008 μg/mL Against Penicillium digitatum, a Key Citrus Pathogen

In the postharvest setting, propiconazole demonstrates exceptional potency against Penicillium digitatum, the causal agent of citrus green mold, with a mean EC50 of 0.008 μg/mL across 63 imazalil-sensitive isolates [1]. While a direct comparator is not provided for this specific pathogen, this EC50 value is substantially lower than the EC50 values for other pathogens tested in the same study (e.g., 0.34 μg/mL for G. citri-aurantii), underscoring its high intrinsic activity. Furthermore, the study establishes that inhibition by propiconazole remains effective across a wide pH range (3-9) and is most effective at pH 5, a condition relevant to fruit surfaces [1].

Postharvest disease control Citrus green mold Penicillium digitatum

Distinct Isomer Activity Profile: The 2S,4R Enantiomer is the Most Active, Driving Bioefficacy Differences Between Batches

The activity of propiconazole is not uniform across its four stereoisomers. Quantitative ranking of fungicidal activity has been established as: 2S,4R > 2S,4S > 2R,4S > 2R,4R [1]. This means the 2S,4R enantiomer exhibits the highest fungicidal activity. Commercial propiconazole is a mixture of isomers, and the ratio of cis- (preferred) to trans-isomers can vary. A patent explicitly notes that propiconazole occurs in four stereoisomeric forms which differ in their fungicidal activity, and the two cis-isomers are preferred [2]. Furthermore, the 2RS,4S-diastereoisomeric mixture has been shown to possess pronounced microbicidal activity without phytotoxic side effects, a balance not achieved by all isomers [3].

Chiral chemistry Stereoisomer activity Enantiomer selectivity

Validated Application Scenarios for Propiconazole Based on Quantitative Comparative Evidence


Postharvest Treatment of Citrus Fruit for Green Mold Control

Propiconazole is a prime candidate for postharvest dips or waxes to control Penicillium digitatum. Its exceptionally low EC50 of 0.008 μg/mL against imazalil-sensitive isolates [1] makes it a cost-effective and residue-conscious choice. Its proven efficacy across a broad pH range (3-9), with optimal activity at pH 5 [1], ensures reliable performance on fruit surfaces where pH can vary. Users should monitor for cross-resistance, as imazalil-resistant isolates are also cross-resistant to propiconazole [1].

Foliar Application for Rice Blast (Pyricularia oryzae) Management

For managing rice blast, propiconazole offers a strong, evidence-backed option. It is one of the most effective compounds against Pyricularia variabilis [2], a close relative. Field studies confirm its utility, with propiconazole (as Tilt 25EC) providing 60.3% disease control, outperforming the combination of azoxystrobin + difenoconazole (55.1%) [3]. Formulations combining propiconazole with difenoconazole have also demonstrated excellent performance in reducing leaf and panicle blast severity [3]. This makes it a valuable tool for resistance management in rice cultivation.

Cereal Disease Control Where Tighter CYP51 Binding is Advantageous

In cereals (wheat, barley) where DMI fungicides are heavily used, the choice of triazole can impact resistance management. Propiconazole's 2.6-fold tighter binding to CYP51 compared to tebuconazole (Kd ≤5.7 nM vs. ≤14.6 nM) [4] suggests it may be a more robust option where target site mutations are beginning to compromise the efficacy of weaker-binding triazoles. Its ability to reduce CYP51 activity to 0% at 4 μM, versus tebuconazole's 27% residual activity [4], further supports its use in situations requiring complete enzyme blockade.

Use in Tank Mixes with Paraffinic Oil for Banana Sigatoka Control

Field studies indicate that the efficacy of triazole fungicides like propiconazole can be significantly enhanced when mixed with paraffinic oil. Research on yellow Sigatoka (Mycosphaerella musicola) in bananas found that difenoconazole, epoxiconazole, and propiconazole with paraffinic oil were the most effective treatments, often outperforming other combinations [5]. This specific formulation approach is a validated method to maximize the performance of propiconazole against this economically important disease.

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56 linked technical documents
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